molecular formula C18H13NO3 B2718662 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione CAS No. 1023482-45-2

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2718662
CAS No.: 1023482-45-2
M. Wt: 291.306
InChI Key: WCPCQXDXXUEVRD-UHFFFAOYSA-N
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Description

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is an organic compound that belongs to the class of indane-1,3-dione derivatives. This compound is characterized by the presence of an indane-1,3-dione core structure, which is modified by the attachment of a 3-acetylphenylamino group through a methylene bridge. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Scientific Research Applications

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that it can undergo dehydration in acidic conditions (HCl/H2SO4), which could potentially influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

As a versatile building block, it is likely to influence various types of cells and cellular processes .

Molecular Mechanism

It is known to undergo a Diels–Alder reaction , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it can undergo specific chemical reactions , which could potentially influence its stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

It is known that it can undergo dehydration in acidic conditions , which could potentially influence its interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 3-acetylphenylamine in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is carried out under basic conditions using a base such as piperidine or pyridine. The reaction is typically performed in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The industrial process may also involve the use of alternative solvents and catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-5-4-6-13(9-12)19-10-16-17(21)14-7-2-3-8-15(14)18(16)22/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIDVZWEZTZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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